1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}pyrrolidin-2-one

Lipophilicity LogP Passive Permeability

Fragment-based lead discovery often stalls when hit-expansion handles are lacking. This building block overcomes that pain point with a free primary amine ready for amide, sulfonamide, or urea library synthesis. • XLogP3 1.3 & TPSA 46.3 Ų balance solubility with passive permeability. • Meta-CF3 vector probes SAR without altering the pyrrolidinone core. • Certified purity NLT 95% ensures reproducible screening data. Ideal for med-chem teams scaling FBDD hits into lead series with minimal synthetic overhead.

Molecular Formula C13H15F3N2O
Molecular Weight 272.27 g/mol
CAS No. 953898-98-1
Cat. No. B3316446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}pyrrolidin-2-one
CAS953898-98-1
Molecular FormulaC13H15F3N2O
Molecular Weight272.27 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CC(C2=CC(=CC=C2)C(F)(F)F)N
InChIInChI=1S/C13H15F3N2O/c14-13(15,16)10-4-1-3-9(7-10)11(17)8-18-6-2-5-12(18)19/h1,3-4,7,11H,2,5-6,8,17H2
InChIKeyAXWKFQILPWQMGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}pyrrolidin-2-one: Physicochemical Profile


1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}pyrrolidin-2-one (CAS 953898-98-1) is a synthetic, racemic small molecule belonging to the pyrrolidin-2-one class, characterized by a 3-trifluoromethylphenyl group and a free primary amine linked via an ethyl bridge. Its computed physicochemical profile includes a molecular weight of 272.27 g/mol, an XLogP3 of 1.3, and a topological polar surface area (TPSA) of 46.3 Ų [1]. It is commercially available for research and development purposes with a certified purity of NLT 97% .

Class Racemic pyrrolidin-2-one building block
Selection Logic 3-CF₃ phenyl core with free primary amine handle
Use Context SAR exploration, fragment-based screens, covalent probe design
Research-use-only synthetic intermediate. Supplier specification ≥97% supports reproducible screening cascades.

1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}pyrrolidin-2-one: Structural Analog Comparison


Substituting this compound with its closest structural analogs is not scientifically sound without re-validation, as small structural permutations cause quantifiable shifts in critical molecular properties. Replacing the 3-trifluoromethyl group with an unsubstituted phenyl ring decreases lipophilicity (ΔXLogP3 = -0.9), while altering the pyrrolidin-2-one to a dimethylamine group reduces the topological polar surface area (ΔTPSA = -17.0 Ų) and removes the amide hydrogen bond acceptor [1]. These differences directly impact solubility, permeability, and target engagement potential, making generic substitution a significant source of experimental variability.

Property
This Compound
Analog Shift
Lipophilicity
3-CF₃ (XLogP3 ≈1.3)
Δ -0.9 vs des-CF₃ analog
Polar Surface Area
Pyrrolidinone (TPSA ~46 Ų)
Δ -17 Ų vs dimethylamino analog
Derivatization Handle
Free primary amine
Tertiary amine cannot be directly coupled
Small structural permutations lead to quantifiable shifts in solubility, permeability, and synthetic utility. Direct substitution without re-validation may introduce significant experimental variability.

1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}pyrrolidin-2-one: Differentiation Evidence


Enhanced Lipophilicity vs. Unsubstituted Phenyl Analog

The target compound demonstrates a significantly higher computed octanol-water partition coefficient (XLogP3) than its unsubstituted phenyl analog. The presence of the 3-CF3 group increases XLogP3 by 0.9 units, corresponding to an ~8-fold increase in lipophilicity, which is a primary driver for passive membrane permeability in cell-based assays [1][2].

Lipophilicity Δ
Reported
ΔXLogP3 +0.9approx. 8-fold higher
Higher computed lipophilicity may support passive permeability in cell-based assays.
vs. unsubstituted phenyl analog. Data to verify experimentally.
Lipophilicity LogP Passive Permeability Medicinal Chemistry

Increased Hydrogen Bond Acceptor Count vs. Unsubstituted Analog

The target compound contains 5 hydrogen bond acceptor (HBA) sites, which is 3 more than the unsubstituted phenyl analog (2 HBA). This is directly attributable to the three fluorine atoms in the trifluoromethyl group, which can participate in orthogonal multipolar interactions with protein targets [1][2].

H-Bond Acceptors
Reported
HBA = 5Δ +3 vs des-CF₃ analog
CF₃ fluorines provide additional multipolar interaction sites for target engagement.
Supports selectivity review in biochemical screening.
Hydrogen Bonding Drug-Receptor Interaction Polar Surface Area

Higher TPSA vs. Dimethylamine Analog for Aqueous Solubility

The compound's TPSA of 46.3 Ų is 17.0 Ų higher than that of the dimethylamine analog (TPSA 29.3 Ų), which lacks the carbonyl oxygen of the pyrrolidin-2-one ring. This difference predicts markedly better aqueous solubility and a different absorption profile [1][2].

Solubility Profile
Reported
TPSA 46.3 Å²Δ +17 Ų vs dimethylamino analog
Higher TPSA predicts improved aqueous solubility, reducing co-solvent dependence.
Relevant for in vitro assay formulation.
Solubility TPSA ADME Pharmacokinetics

Higher Purity Specification for Reproducible Screening

The target compound is commercially available with a documented purity of NLT 97-98% from specialist suppliers, whereas structurally similar building blocks are commonly listed at a generic 95% purity . This higher specification reduces the risk of confounding biological activity from unknown impurities.

Purity Specification
Supplier data
NLT 97%+2 to 3% above typical 95% standard
Higher certified purity may reduce impurity-driven assay artifacts.
Data to verify via lot-specific COA.
Purity Specification QC Reproducibility Procurement

1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}pyrrolidin-2-one: Optimal Applications


Fragment-Based Drug Discovery with Balanced Solubility & Permeability

The compound's intermediate XLogP3 (1.3) and moderate TPSA (46.3 Ų) position it for FBDD programs where both aqueous solubility and passive cellular permeability are required [1]. It serves as a more permeable alternative to the unsubstituted phenyl fragment (XLogP3 0.4) and a more soluble scaffold than the 1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one (XLogP3 2.2, TPSA 20.3 Ų).

Covalent Probe Design via Primary Amine Handle

The presence of a free primary amine provides a tractable synthetic handle for creating diverse libraries of amides, sulfonamides, and ureas [1]. This is a key differentiator from the dimethylamine analog, which cannot undergo such facile derivatization due to its tertiary amine structure. Researchers prioritizing hit expansion via amide coupling should select this building block.

SAR Exploration of Trifluoromethyl Positional Isomers

The 3-CF3 substitution pattern offers a unique orthogonal vector and electronic profile compared to the 4-CF3 analog. When exploring Structure-Activity Relationships (SAR) around a hit containing a phenyl moiety, this compound enables the systematic evaluation of meta-substitution effects on potency and physicochemical properties without altering the core pyrrolidinone scaffold [1].

Application
Selection Property
Validation Focus
Fragment-based screening with balanced ADME
Intermediate XLogP3 (1.3) & moderate TPSA (46.3 Ų)
Verify permeability-solubility trade-off in assay buffer
Covalent probe library synthesis
Free primary amine for amide/sulfonamide coupling
Confirm derivatization efficiency and product stability
Meta-substitution SAR exploration
3-CF₃ positional isomer vector
Compare potency shifts vs 4-CF₃ and des-CF₃ analogs
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